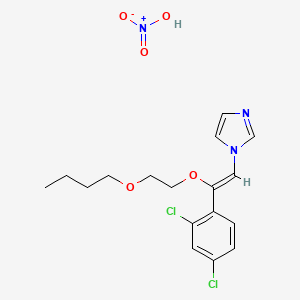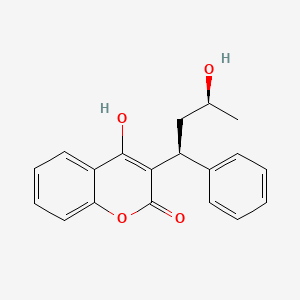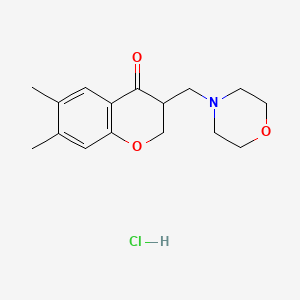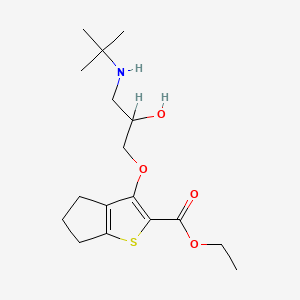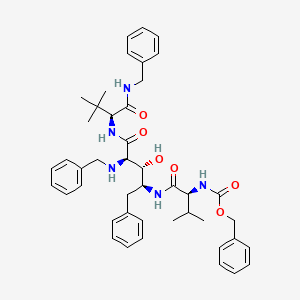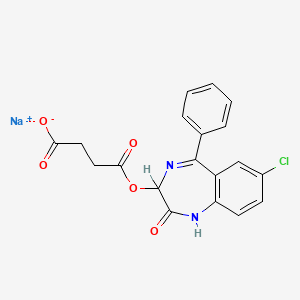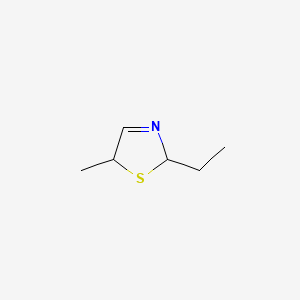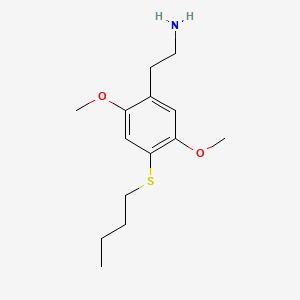
4-(Butylthio)-2,5-dimethoxyphenethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Butylthio)-2,5-dimethoxyphenethylamine is a phenethylamine derivative known for its unique chemical structure and potential applications in various fields. This compound features a phenethylamine backbone substituted with butylthio and dimethoxy groups, which contribute to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butylthio)-2,5-dimethoxyphenethylamine typically involves several steps, starting from commercially available precursors. One common method involves the alkylation of 2,5-dimethoxyphenethylamine with butylthiol in the presence of a suitable base, such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Butylthio)-2,5-dimethoxyphenethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the butylthio group to a butyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butylthio group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 2,5-dimethoxyphenethylamine with a butyl group.
Substitution: Various substituted phenethylamine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Butylthio)-2,5-dimethoxyphenethylamine has several scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, such as its role in modulating neurotransmitter systems.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(Butylthio)-2,5-dimethoxyphenethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The butylthio and dimethoxy groups may enhance its binding affinity and selectivity for certain targets, leading to various biological effects. The compound may modulate signaling pathways, alter neurotransmitter levels, or inhibit specific enzymes, contributing to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethoxyphenethylamine: Lacks the butylthio group, resulting in different chemical and biological properties.
4-(Methylthio)-2,5-dimethoxyphenethylamine: Similar structure but with a methylthio group instead of a butylthio group, leading to variations in reactivity and potency.
4-(Ethylthio)-2,5-dimethoxyphenethylamine: Contains an ethylthio group, which may affect its pharmacokinetics and interactions with molecular targets.
Uniqueness
4-(Butylthio)-2,5-dimethoxyphenethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties The butylthio group may enhance its lipophilicity, affecting its absorption, distribution, and interaction with biological membranes
Eigenschaften
CAS-Nummer |
732244-33-6 |
|---|---|
Molekularformel |
C14H23NO2S |
Molekulargewicht |
269.40 g/mol |
IUPAC-Name |
2-(4-butylsulfanyl-2,5-dimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C14H23NO2S/c1-4-5-8-18-14-10-12(16-2)11(6-7-15)9-13(14)17-3/h9-10H,4-8,15H2,1-3H3 |
InChI-Schlüssel |
LGUVDOBGXUFUAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC1=C(C=C(C(=C1)OC)CCN)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




